molecular formula C9H9Cl2NO B1294628 p-ACETOTOLUIDIDE, 2,2-DICHLORO- CAS No. 2842-11-7

p-ACETOTOLUIDIDE, 2,2-DICHLORO-

Cat. No. B1294628
CAS RN: 2842-11-7
M. Wt: 218.08 g/mol
InChI Key: RPIGRQVPOZXDDV-UHFFFAOYSA-N
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Description

P-Acetotoluidide, 2,2-dichloro- is an organic compound with the chemical formula C7H7Cl2NO. It is a colorless solid that is soluble in most organic solvents. It is a common starting material for the synthesis of various pharmaceuticals, dyes, and other organic compounds. P-Acetotoluidide, 2,2-dichloro- has a wide variety of applications in the fields of medicine, pharmaceuticals, and materials science.

Scientific Research Applications

Toxicity Studies

  • Toxicity in Mammals: p-Acetotoluidide, specifically 2-chloro-4-acetotoluidide (CAT), has been studied for its oral toxicity in mammals. It is noted for its lower toxicity compared to its parent compound, 3-chloro-p-toluidine (CPT). This lower toxicity may be due to poor absorption by the gastrointestinal tract in rats, as well as its lack of methemoglobin-inducing properties in mammals (Apostolou & Peoples, 1971).

Chemical Synthesis and Properties

  • Synthesis Process

    The synthesis of p-acetotoluidide from p-toluidine and acetic acid through an acylation reaction has been explored. Optimal conditions for this synthesis include a specific molar ratio, reaction temperature, and time, resulting in a yield of 84% (Zeng Qi-fei, 2011).

  • Chemical Properties

    Studies on the properties of p-toluidine salts of substituted α-phenylcinnamonitrile sulfonic acids have indicated the formation of compounds like 2,2-dichloro-2-(p-toluenesulfonyl) acetamide, which are used to oxidize leuco triphenylmethane dyes (Stewart & Dowling, 1975).

Environmental and Biological Impact

  • Environmental Toxin Analysis

    Chloroacetic acid, a related compound, has been identified as an environmental toxin more toxic than acetic, dichloroacetic, or trichloroacetic acids. It is used extensively in chemical industries and has been found to cause severe tissue injuries, including to the nervous system (Lu et al., 2015).

  • Apoptotic Effects in Cells

    p,p′-DDE, a metabolite of 2,2-bis(4-Chlorophenyl)-1,1,1-trichloroethane (DDT), has shown to induce apoptosis in rat Sertoli cells via a FasL-dependent pathway. This study suggests potential reproductive toxicity mechanisms of such compounds (Shi et al., 2009).

properties

IUPAC Name

2,2-dichloro-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-2-4-7(5-3-6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGRQVPOZXDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182631
Record name p-Acetotoluidide, 2,2-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-ACETOTOLUIDIDE, 2,2-DICHLORO-

CAS RN

2842-11-7
Record name 2,2-Dichloro-N-(4-methylphenyl)acetamide
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Record name p-Acetotoluidide, 2,2-dichloro-
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Record name 2,2-Dichloro-p-acetotoluidide
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Record name p-Acetotoluidide, 2,2-dichloro-
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Record name 2,2-DICHLORO-N-P-TOLYL-ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Substances Containing C10H16… Zn, 2010 - Springer
4.2 Substance Name Index Page 1 4.2 Substance Name Index 1 Landolt-Börnstein DOI: 10.1007/978-3-642-02943-1_5 New Series III/48B ©Springer-Verlag Berlin Heidelberg 2010 …
Number of citations: 4 link.springer.com
BA Butt, JC Keller - 1964 - books.google.com
Page 1 2.630 NBAGH No.263 Cop. 4 Materials Evaluated as Insecticides CIRCULATING COPY and Acaricides AGRICULTURE LIBRARY at Brownsville, Tex., September 1955 to June …
Number of citations: 5 books.google.com

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